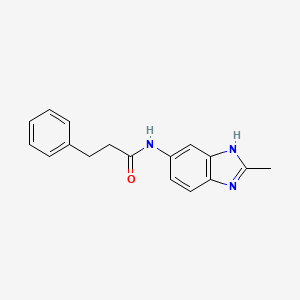![molecular formula C21H21N5O4 B4056998 N-(furan-2-ylmethyl)-7-(3-hydroxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B4056998.png)
N-(furan-2-ylmethyl)-7-(3-hydroxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-7-(3-hydroxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a useful research compound. Its molecular formula is C21H21N5O4 and its molecular weight is 407.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-furylmethyl)-1-(3-hydroxypropyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide is 407.15935417 g/mol and the complexity rating of the compound is 943. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Metabolism Studies in Drug Discovery
Linton et al. (2011) discussed the metabolism of related compounds, highlighting the importance of avoiding aldehyde oxidase (AO) metabolism in drug discovery. This is relevant to the N-(2-furylmethyl)-1-(3-hydroxypropyl)-2-imino compound due to the potential metabolic pathways it might undergo, particularly in the context of cancer treatment research (Linton et al., 2011).
2. Chemical Modifications and Biological Properties
Ukrainets et al. (2015) explored the modification of the pyridine moiety in similar molecules to optimize biological properties, suggesting the potential of N-(2-furylmethyl)-1-(3-hydroxypropyl)-2-imino compounds in enhancing biological activity (Ukrainets et al., 2015).
3. Novel Synthetic Routes and Drug Development
Zhuravel et al. (2005) described the synthesis of novel carboxamides, highlighting the importance of innovative synthetic methods in developing new drugs. This research could inform the synthesis and potential applications of the N-(2-furylmethyl)-1-(3-hydroxypropyl)-2-imino compound in pharmaceuticals (Zhuravel et al., 2005).
4. Identification of Mutagens and Carcinogens
Kasai et al. (1984) developed a method for detecting mutagens and carcinogens, which could be relevant for assessing the safety of N-(2-furylmethyl)-1-(3-hydroxypropyl)-2-imino compounds in medical applications (Kasai et al., 1984).
5. Asymmetric Synthesis in Medicinal Chemistry
Trost et al. (2006) focused on the asymmetric synthesis of α-Hydroxy-β-Amino Ketones, which is an important aspect in medicinal chemistry that could be applied to the synthesis and development of the N-(2-furylmethyl)-1-(3-hydroxypropyl)-2-imino compound (Trost et al., 2006).
6. Exploration of Pyrazolo[1,5-a]pyrimidines in Chemistry
Drev et al. (2014) studied the synthesis of pyrazolo[1,5-a]pyrimidines, providing insights into the chemical properties and potential applications of structurally similar compounds like N-(2-furylmethyl)-1-(3-hydroxypropyl)-2-imino (Drev et al., 2014).
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-7-(3-hydroxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4/c1-13-5-2-7-26-18(13)24-19-16(21(26)29)11-15(17(22)25(19)8-4-9-27)20(28)23-12-14-6-3-10-30-14/h2-3,5-7,10-11,22,27H,4,8-9,12H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPGWTDYLYMMED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCO)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B4056918.png)

![1-(2-piperidin-1-ylethyl)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)triazole-4-carboxamide](/img/structure/B4056925.png)
![N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B4056932.png)
![N-(sec-butyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4056933.png)
![1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol](/img/structure/B4056937.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-3-(tetrahydro-2-furanylmethyl)-4(3H)-quinazolinone](/img/structure/B4056944.png)


![2-(2,3-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4056972.png)
![2-Chloro-5-[(4-hydroxyphenyl)sulfamoyl]benzoic acid](/img/structure/B4056975.png)

![3-nitro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B4056993.png)

